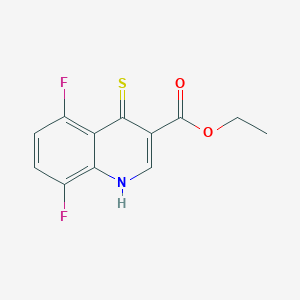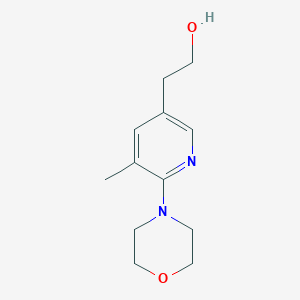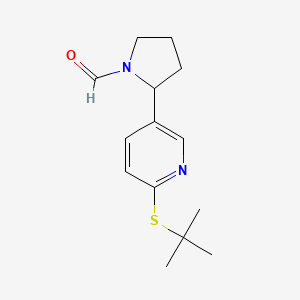
3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C13H16FNO2 It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an ethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid.
Reduction: 3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the ethoxy group play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde: Similar structure but lacks the fluorine atom.
3-Fluoro-2-(pyrrolidin-1-yl)pyridine: Contains a pyridine ring instead of a benzaldehyde core.
Uniqueness
3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorine atom, pyrrolidine ring, and ethoxy group provides distinct properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
3-fluoro-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16FNO2/c14-12-5-3-4-11(10-16)13(12)17-9-8-15-6-1-2-7-15/h3-5,10H,1-2,6-9H2 |
InChI Key |
XMMJECDFDADDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=CC=C2F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiazolo[4,5-c]pyridin-4-ylmethanamine](/img/structure/B11810766.png)


![2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride](/img/structure/B11810775.png)
![5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole](/img/structure/B11810776.png)



![6-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810812.png)



